(R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid
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Overview
Description
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid is a chiral amino acid derivative that features a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzodioxole and acetamido derivatives.
Formation of Intermediate: The benzodioxole derivative undergoes a series of reactions, including nitration, reduction, and acylation, to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with an appropriate amino acid derivative under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of ®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzodioxole moiety can interact with hydrophobic pockets, while the acetamido group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid: The enantiomer of the compound with similar properties but different biological activity.
2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid: The racemic mixture of the compound.
Uniqueness
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 |
InChI Key |
DNJSHXYKYRIMOH-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC2=C(C=C1)OCO2)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
Origin of Product |
United States |
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